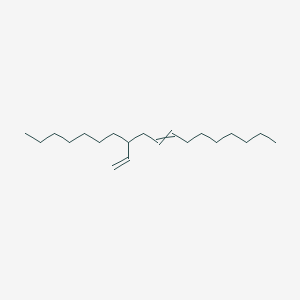
11-Ethenyloctadec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Ethenyloctadec-8-ene is an organic compound with the molecular formula C20H38 It is a long-chain hydrocarbon featuring an ethenyl group at the 11th carbon and a double bond at the 8th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Ethenyloctadec-8-ene typically involves the use of alkenes and alkynes as starting materials. One common method is the thiol-ene click chemistry, where a thiol group reacts with an alkene under UV light or in the presence of a radical initiator . This method is advantageous due to its high efficiency and selectivity.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. Catalysts such as nickel or palladium can be used to facilitate the addition of ethylene to long-chain alkenes, resulting in the formation of the desired product . These processes are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 11-Ethenyloctadec-8-ene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
11-Ethenyloctadec-8-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 11-Ethenyloctadec-8-ene involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group and double bond allow it to participate in various biochemical pathways, influencing processes like lipid metabolism and signal transduction . Its hydrophobic nature also enables it to integrate into cell membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Octadec-8-ene: Similar structure but lacks the ethenyl group.
11-Ethynyloctadec-8-ene: Contains an ethynyl group instead of an ethenyl group.
11-Bromoctadec-8-ene: Contains a bromine atom instead of an ethenyl group.
Uniqueness: 11-Ethenyloctadec-8-ene is unique due to the presence of both an ethenyl group and a double bond, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
144072-75-3 |
|---|---|
Molecular Formula |
C20H38 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
11-ethenyloctadec-8-ene |
InChI |
InChI=1S/C20H38/c1-4-7-9-11-12-13-15-17-19-20(6-3)18-16-14-10-8-5-2/h6,15,17,20H,3-5,7-14,16,18-19H2,1-2H3 |
InChI Key |
PEEJPRHDYBOHCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCC(CCCCCCC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)

![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
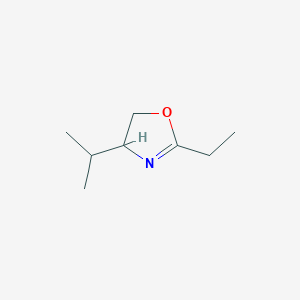
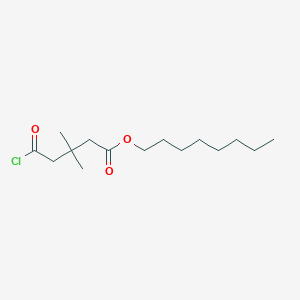
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)
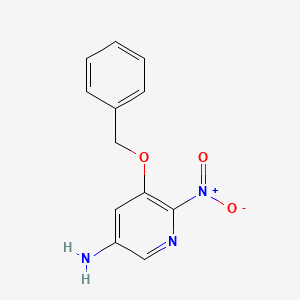
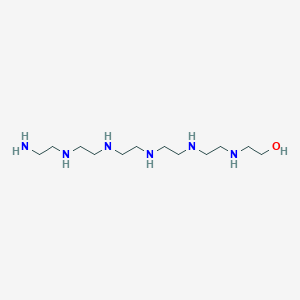
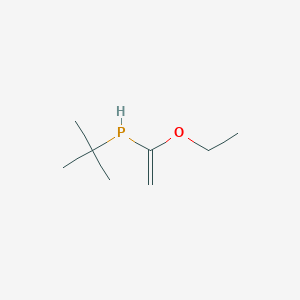
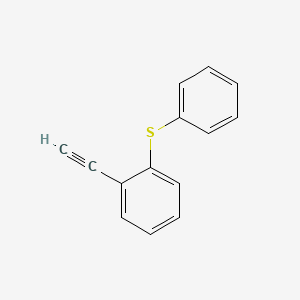

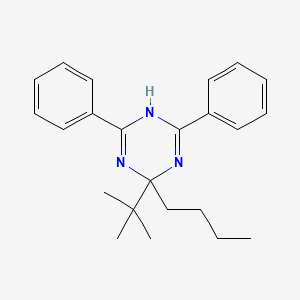
![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)
